2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol
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Overview
Description
2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is an organic compound with the molecular formula C8H16O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique structural properties, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, sulfonyl chlorides in pyridine.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Alkyl ethers, sulfonate esters.
Scientific Research Applications
2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for enzymes and proteins, enhancing their activity and stability. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and stabilizer .
Comparison with Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-methanol
- 2,2-Dimethyl-1,3-dioxane-5-methanol
- 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Uniqueness: 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-6-9(3,4-5-10)7-12-8/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFRZRMGWFSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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